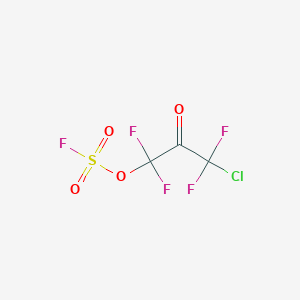
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate is a chemical compound with the molecular formula C3HClF4O2S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoropropene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The compound is typically purified using distillation or crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and intermediates.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems and to develop new fluorinated drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the target molecule. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and allows for selective interactions with various substrates.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate can be compared with other similar compounds, such as:
3-Chloro-1,1,3,3-tetrafluoropropene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity and applications in organic synthesis.
3-Chloro-1,1,1,3-tetrafluoropropane: This compound has similar structural features and is used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
113851-93-7 |
|---|---|
Molekularformel |
C3ClF5O4S |
Molekulargewicht |
262.54 g/mol |
IUPAC-Name |
1-chloro-1,1,3,3-tetrafluoro-3-fluorosulfonyloxy-2-oxopropane |
InChI |
InChI=1S/C3ClF5O4S/c4-2(5,6)1(10)3(7,8)13-14(9,11)12 |
InChI-Schlüssel |
UNTZFEHKLPVUKF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OS(=O)(=O)F)(F)F)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


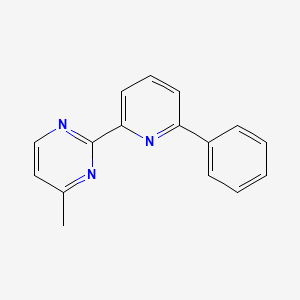
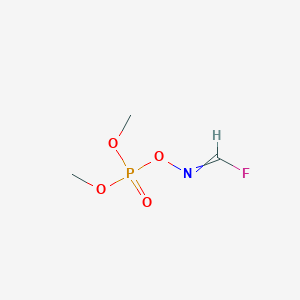
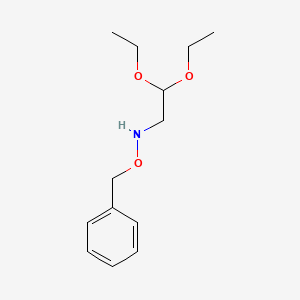

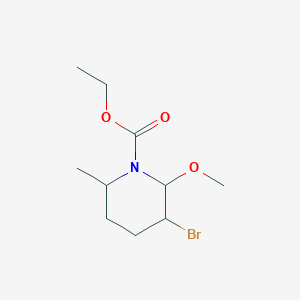
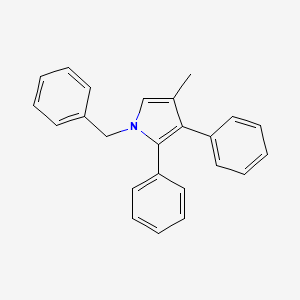
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
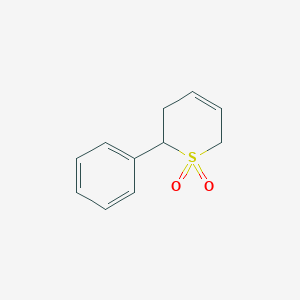


![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
